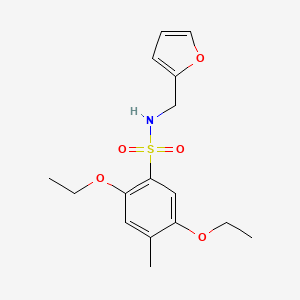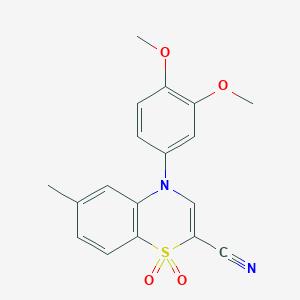![molecular formula C26H26N2OS B2747983 N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide CAS No. 532974-68-8](/img/structure/B2747983.png)
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide” is a complex organic compound that contains an indole ring, a benzylsulfanyl group, and a benzamide group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzylsulfanyl refers to a sulfur atom bonded to a benzyl group, and benzamide is a carboxamide derived from benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzylsulfanyl group, and a benzamide group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as aromaticity (from the indole and benzyl groups) and potential for hydrogen bonding (from the amide group) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the indole ring is known to undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an indole ring could contribute to its aromaticity and stability, while the amide group could influence its solubility and potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
This compound has been studied for its potential in antimicrobial and antifungal treatments. The presence of the indole moiety is significant, as indole derivatives are known to possess a wide range of biological activities, including antimicrobial properties . The benzylthio group could potentially be modified to enhance these properties, making it a candidate for developing new antimicrobial agents.
Anti-Inflammatory Properties
The structural chemistry of Oprea1_163881 suggests it could be useful in anti-inflammatory research. Compounds with similar structures have demonstrated good anti-inflammatory activity, which is often evaluated through in vitro and in vivo studies to determine their effectiveness against inflammation .
Synthesis of Heterocyclic Compounds
Oprea1_163881 serves as a precursor in the synthesis of various heterocyclic compounds. Its indole core is a versatile scaffold that can be functionalized to create diverse heterocyclic structures, which are crucial in medicinal chemistry for the development of new therapeutic agents .
Drug Discovery and Design
The compound’s molecular structure allows for modifications that can lead to the discovery of novel drugs. Its indole base structure is common in many pharmaceuticals, and the additional functional groups present in Oprea1_163881 make it a valuable molecule for drug design and synthesis .
Biological Studies of Indole Derivatives
Indole derivatives like Oprea1_163881 are essential for generating biologically active structures. They are used in studies exploring the biological activities of indole-based compounds, including their role in cell signaling and metabolism .
Material Science Research
The benzylthio and indole groups in Oprea1_163881 could be of interest in material science, particularly in the development of organic materials with specific electronic or photonic properties. The compound could be used in the synthesis of materials for organic semiconductors or other advanced materials .
Catalysis Research
Researchers may explore the use of Oprea1_163881 in catalysis. The indole moiety can act as a ligand in metal complexes, which are often used as catalysts in organic synthesis. This could lead to the development of new catalytic processes or the improvement of existing ones .
Green Chemistry Applications
The compound’s potential for use in green chemistry is notable. It could be involved in the development of environmentally friendly synthetic routes for pharmaceuticals or other chemicals, reducing the use of hazardous solvents and promoting sustainable practices .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide are currently unknown
Mode of Action
It is known that compounds with a similar structure often interact with their targets through a variety of mechanisms, including free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
The compound may affect various biochemical pathways. Given its structural similarity to other compounds, it might influence pathways involving free radical reactions and nucleophilic substitutions . .
Eigenschaften
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-19-12-13-22(16-20(19)2)26(29)27-14-15-28-17-25(23-10-6-7-11-24(23)28)30-18-21-8-4-3-5-9-21/h3-13,16-17H,14-15,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWRRZWWIDTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2747907.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2747911.png)

![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)

![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2747919.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2747921.png)
